3-Bromo-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-Bromo-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is a complex organic compound that features a bromine atom, a thienopyrimidine moiety, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine typically involves multiple steps:
Formation of Thieno[3,2-d]pyrimidine: This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be introduced by reacting β-keto amides with pyrrolidine in toluene using calcium chloride as a desiccant.
Coupling Reaction: The final step involves coupling the thienopyrimidine and pyrrolidine derivatives with 3-bromo-4-hydroxypyridine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thienopyrimidine moiety can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are also studied for their biological properties.
Uniqueness
3-Bromo-4-[(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine is unique due to the combination of its structural elements, which confer specific biological activities and make it a valuable compound for research and development .
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c16-11-7-17-4-1-13(11)21-10-2-5-20(8-10)15-14-12(3-6-22-14)18-9-19-15/h1,3-4,6-7,9-10H,2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFZSAQFQOCVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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